molecular formula C18H25N3O3 B2397874 N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopropyloxalamide CAS No. 941893-95-4

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopropyloxalamide

Cat. No. B2397874
CAS RN: 941893-95-4
M. Wt: 331.416
InChI Key: XQSJGAIDFLGOFY-UHFFFAOYSA-N
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Description

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopropyloxalamide, also known as IQ-1S, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the class of oxalamide derivatives and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Cardiac Contractility Enhancement

Research has identified derivatives of 1,2,3,4-tetrahydroquinoline, specifically the N-isobutyryl derivative, as compounds of interest for their positive inotropic effect. These compounds, through their action, can increase cardiac contractility. One study highlighted that the N-isobutyryl derivative, referred to as compound S903, was found to increase cardiac contractility in vitro without significantly affecting heart rate. This activity was partially attributed to an indirect sympathomimetic effect, suggesting potential applications in treating heart rhythm disorders (Santangelo et al., 1994).

Chemical Synthesis and Drug Design

Another domain where N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopropyloxalamide derivatives show promise is in chemical synthesis and drug design. A study on the synthesis of various 1,2,3,4-tetrahydroquinoline derivatives, including the N-isobutyryl derivative, aimed to explore their applications in medicinal chemistry. These derivatives demonstrate significant synthetic versatility and potential for development into pharmacologically active compounds, indicating their utility in drug design and development processes (Behforouz et al., 1996).

Anticonvulsant Agent Development

The exploration of this compound derivatives in the development of new anticonvulsants has been documented. Specifically, N-substituted 1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for their efficacy against seizures. Among these derivatives, one showcased high potency in controlling audiogenic seizures in mice, comparable to known anticonvulsant agents. This finding points to the potential of such compounds in the formulation of novel anticonvulsant therapies (Gitto et al., 2006).

Anticancer Research

The tetrahydroisoquinoline scaffold, including compounds similar to this compound, has been investigated for its potential in anticancer drug development. A study synthesized substituted 1,2,3,4-tetrahydroisoquinolines and evaluated their cytotoxic effects against various cancer cell lines. The research highlighted the promising anticancer activity of these compounds, underscoring their relevance in the search for new anticancer agents (Redda et al., 2010).

properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-propan-2-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-11(2)18(24)21-9-5-6-13-7-8-14(10-15(13)21)20-17(23)16(22)19-12(3)4/h7-8,10-12H,5-6,9H2,1-4H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSJGAIDFLGOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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